molecular formula C14H19ClN6O3 B10943471 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943471
M. Wt: 354.79 g/mol
InChI Key: WJRNSRSBLJXEKS-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrazole rings: The initial step involves the synthesis of the chlorinated and nitrated pyrazole rings. This can be achieved through cyclization reactions of appropriate precursors under controlled conditions.

    Linking the pyrazole rings: The next step involves the formation of the propyl linkage between the two pyrazole rings. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the desired pyrazole moiety.

    Amidation: The final step involves the formation of the amide bond, linking the propyl chain to the pyrazole rings. This can be achieved through condensation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.

    Substitution: The chlorinated pyrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of amino-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other pyrazole derivatives, such as:

These compounds share similar structural features but may differ in their specific chemical properties and biological activities

Properties

Molecular Formula

C14H19ClN6O3

Molecular Weight

354.79 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H19ClN6O3/c1-10-12(15)9-19(18-10)6-3-5-16-14(22)4-7-20-11(2)13(8-17-20)21(23)24/h8-9H,3-7H2,1-2H3,(H,16,22)

InChI Key

WJRNSRSBLJXEKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCCCN2C=C(C(=N2)C)Cl)[N+](=O)[O-]

Origin of Product

United States

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